N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Description
The compound N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a heterocyclic molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a 2-methoxybenzamide group. Its structural complexity arises from the fusion of three distinct heterocycles:
- 1,2,4-Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for metabolic stability and bioactivity.
- 2-Methoxybenzamide: A substituted benzamide contributing to lipophilicity and target engagement.
Properties
IUPAC Name |
N-[3-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-4-30-17-12-8-6-10-15(17)27-13(2)18(24-26-27)19-22-21(31-25-19)23-20(28)14-9-5-7-11-16(14)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKVTIQYGELSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Formation of the Thiadiazole Ring: This involves the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.
Coupling with Benzamide: The final step involves coupling the triazole-thiadiazole intermediate with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation by interacting with specific enzymes involved in cancer pathways. Molecular docking simulations suggest that it binds effectively to these targets, potentially acting as an enzyme inhibitor or receptor modulator .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various models, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess significant antibacterial and antifungal activities. This is particularly relevant in the context of rising antibiotic resistance .
Synthetic Pathways
The synthesis of this compound typically involves the following steps:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Acylation | Acylhydrazides with isothiocyanates | 70–86% |
| 2 | Cyclization | Thiosemicarbazides with arylidene malononitrile | 89–91% |
| 3 | Functionalization | Various substituents to enhance biological activity | Variable |
This multi-step synthesis highlights the versatility of the compound's structural modifications to optimize its pharmacological properties.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study published in PMC highlighted its potential as an anticancer agent through its ability to inhibit specific pathways involved in tumor growth .
- Another research article focused on its anti-inflammatory properties, demonstrating significant reductions in inflammatory markers in vitro .
Future Perspectives
The ongoing research into this compound suggests promising applications in drug development. Its unique structural characteristics offer opportunities for further modifications aimed at enhancing efficacy and reducing side effects.
Mechanism of Action
The mechanism by which N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Physicochemical and Spectral Comparisons
IR Spectroscopy :
NMR Data :
Thermal Stability :
- High melting points in analogs (e.g., 290°C for 8a ) correlate with rigid aromatic frameworks, implying similar stability for the target compound .
Biological Activity
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound that incorporates both triazole and thiadiazole moieties, known for their diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Triazole Ring : The initial step involves the reaction of an appropriate azide with an alkyne to form the triazole ring via a click chemistry approach.
- Thiadiazole Synthesis : Subsequently, the thiadiazole moiety can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids.
- Final Coupling : The final step involves coupling the synthesized triazole and thiadiazole intermediates with 2-methoxybenzoyl chloride to yield the target compound.
Anticancer Activity
Recent studies have shown that compounds containing thiadiazole and triazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) have demonstrated that derivatives similar to this compound can inhibit cell proliferation effectively. For example, compounds with similar structures have shown IC50 values ranging from 4.27 µg/mL to 9 µM depending on the specific substituents present on the phenyl rings .
The mechanisms by which these compounds exert their anticancer effects are multifaceted:
- Cell Cycle Arrest : Many studies suggest that these compounds induce cell cycle arrest at the G1/S phase transition, leading to apoptosis in cancer cells .
- Inhibition of Kinases : Some derivatives have been shown to inhibit key signaling pathways involving kinases such as ERK1/2, which are crucial for cancer cell proliferation .
- Induction of Apoptosis : Evidence indicates that these compounds can activate caspases (e.g., caspase 3 and 8), leading to programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound may also exhibit antimicrobial activity:
- Broad-Spectrum Efficacy : Triazole derivatives are known for their broad-spectrum antimicrobial activities against bacteria and fungi. The incorporation of thiadiazole enhances this activity due to its ability to disrupt microbial cell membranes .
Case Studies
Several case studies highlight the efficacy of related compounds:
| Study | Compound | Cell Line | IC50 Value |
|---|---|---|---|
| Alam et al. (2011) | 5-(4-hydroxyphenyl)-4H-thiadiazoles | A549 | 4.27 µg/mL |
| Hosseinzadeh et al. (2013) | Trifluoromethyl-substituted thiadiazoles | MCF7 | 0.04 - 23.6 µM |
| Jakovljević et al. (2017) | Phenolic acid-derived thiadiazoles | HL-60 | Significant increase in subG1 phase |
Q & A
Q. How should researchers validate target engagement in complex biological systems?
- Methodological Answer : Use chemical proteomics :
- Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based pull-down assays.
- Thermal Shift Assays (TSA) to monitor protein stabilization upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
